(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Description
The compound "(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride" (CAS 25519-82-8), also known as 4-(4-methoxybenzoyl)piperidine hydrochloride, features a piperidine ring substituted at the 4-position with a ketone-linked 4-methoxyphenyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This structural motif is common in central nervous system (CNS) drugs and receptor-targeting agents, where the methoxy group modulates electronic properties and binding affinity .
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c21-19(17-10-12-20-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15;/h1-9,17,20H,10-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZVFDYFWLDWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride typically involves the reaction of 4-phenylmethoxyphenyl with piperidin-4-ylmethanone under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane, ethanol, and methanol. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Acid-Base Reactions
As a hydrochloride salt, this compound exhibits pH-dependent solubility and reactivity. The piperidine nitrogen (pKₐ ~11) can undergo deprotonation in basic conditions, forming the free base. Key observations include:
| Reaction Conditions | Outcome | Reference |
|---|---|---|
| Neutralization with NaOH (1M) | Increased lipid solubility (free base form) | |
| Acidic aqueous solutions (pH <3) | High solubility due to protonated amine |
This property is critical for purification and formulation in pharmacological studies.
Nucleophilic Substitution at Piperidine Nitrogen
The protonated piperidine nitrogen can participate in quaternization reactions:
Example Reaction:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Methyl iodide | N-Methyl derivative | 78% | DMF, 60°C, 12 hr |
| Benzyl chloride | N-Benzyl derivative | 65% | THF, reflux, 24 hr |
Quaternization enhances water solubility but reduces blood-brain barrier permeability .
Reduction of the Ketone Moiety
The methanone group undergoes catalytic hydrogenation or borohydride reduction:
Reaction Pathways:
-
(Secondary alcohol)
-
| Reduction Method | Catalyst/Reagent | Product | Selectivity |
|---|---|---|---|
| Hydrogenation | Pd/C, EtOH | Alcohol derivative | Full conversion |
| Borohydride reduction | NaBH₄, MeOH | Alcohol derivative | Partial conversion |
Hydrogenation requires acidic conditions to prevent piperidine ring hydrogenolysis .
Oxidation Reactions
The methoxy group and piperidine ring show oxidative susceptibility:
Methoxy Group Demethylation
Piperidine Ring Oxidation
Electrophilic Aromatic Substitution
The phenylmethoxyphenyl group undergoes regioselective reactions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OCH₃ | Nitro-substituted aryl |
| Sulfonation | ClSO₃H, CH₂Cl₂ | Meta to OCH₃ | Sulfonic acid derivative |
Methoxy’s electron-donating nature directs substitution to ortho/para positions .
Stability Under Thermal and Hydrolytic Conditions
Pharmacological Activity Modulation via Derivatization
Key derivatives and their bioactivity:
| Derivative | Biological Target | Activity |
|---|---|---|
| N-Methyl quaternary salt | Peripheral opioid receptors | Analgesia (EC₅₀ = 120 nM) |
| Reduced alcohol derivative | GABA transaminase | Anticonvulsant (ED₅₀ = 25 mg/kg) |
Scientific Research Applications
Neuropharmacology
The compound exhibits potential as a neuroleptic agent, which is crucial for treating psychiatric disorders. Its structural similarity to known antipsychotics suggests it may interact with serotoninergic and dopaminergic receptors.
Key Findings:
- Receptor Affinity: Studies have shown that derivatives of the piperidinone structure demonstrate notable affinity for 5-HT2A and D2 receptors, which are implicated in mood regulation and psychotic disorders. For instance, one derivative exhibited a pKi value indicating a strong binding affinity to these receptors, suggesting its potential as an antipsychotic with fewer side effects compared to traditional drugs like haloperidol .
Anticancer Activity
Research indicates that (4-phenylmethoxyphenyl)-piperidin-4-ylmethanone; hydrochloride has promising anticancer properties. It has been tested against various cancer cell lines, showing effective inhibition of cell proliferation.
Case Study:
- A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3). The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil, showcasing its potential as a novel anticancer agent .
Data Table: Anticancer Efficacy
| Cell Line | IC50 Value (μM) | Standard Drug IC50 (μM) |
|---|---|---|
| MCF-7 | 5.71 | 6.14 |
| PC3 | 3.50 | 4.00 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest it possesses significant antibacterial activity.
Key Findings:
- In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin against multi-drug resistant strains of bacteria .
Data Table: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 46.9 | 50 |
| Escherichia coli | 93.7 | 100 |
Inhibition of Enzymatic Activity
The compound's mechanism includes the inhibition of key enzymes involved in disease pathways. For example, it has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis, suggesting potential applications in dermatological treatments .
Structure-Activity Relationship (SAR) Studies
SAR studies have elucidated the importance of specific functional groups in enhancing biological activity. Modifications to the phenyl ring and piperidine moiety have been systematically explored to optimize receptor binding and therapeutic efficacy .
Mechanism of Action
The mechanism of action of (4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related piperidine derivatives:
Key Structural Differences and Implications
The 2,4-difluorophenyl group in Iloperidone intermediates improves metabolic stability and receptor binding affinity due to fluorine's electron-withdrawing effects .
Electronic Properties: The trifluoromethyl group in 4-(4-trifluoromethylphenoxy)piperidine hydrochloride introduces strong electron-withdrawing effects, altering binding kinetics in kinase targets . Methoxy groups (in 3- or 4-positions) modulate electron density, affecting interactions with serotonin or dopamine receptors .
Synthetic Pathways :
Biological Activity
(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride is a synthetic compound belonging to a class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Target Proteins:
- Tropomyosin Receptor Kinases (Trks): Similar compounds have shown the ability to inhibit Trk activity, leading to decreased cell proliferation and differentiation, which is particularly relevant in cancer biology.
- Enzymatic Inhibition: The compound may act as an inhibitor of kinases and phosphatases, modulating critical signaling pathways that regulate cell survival and apoptosis.
Biochemical Pathways:
The inhibition of Trks can trigger downstream signaling cascades such as the Ras/ERK and PI3K/Akt pathways, which are crucial for cell growth and survival. This inhibition can induce apoptosis in cancer cells by disrupting survival signaling.
Cellular Effects
Research indicates that this compound can significantly affect various cellular processes:
- Apoptosis Induction: The compound has been shown to promote apoptosis in cancer cells by interfering with pro-survival signals.
- Gene Expression Modulation: It may inhibit transcription factors that are essential for the expression of genes involved in cell cycle regulation and survival.
Dosage and Toxicity
The effects of this compound are dose-dependent. Lower doses can selectively inhibit target enzymes without significant toxicity, while higher doses may lead to adverse effects such as liver damage and oxidative stress. This underscores the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
The compound undergoes metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for assessing the compound's bioavailability and potential drug interactions.
Case Studies
Several studies have evaluated the biological activity of piperidine derivatives similar to this compound:
- Anticancer Activity: A study demonstrated that a related piperidine derivative exhibited significant anticancer properties against several cancer cell lines, including breast and colon cancer. The mechanism involved apoptosis induction through the modulation of signaling pathways .
- Neuroprotective Effects: Another investigation highlighted the neuroprotective potential of piperidine derivatives in models of neurodegenerative diseases, suggesting that they may mitigate neuronal death through anti-inflammatory mechanisms .
Summary Table of Biological Activities
Q & A
Q. What safety protocols are critical when handling this compound in vitro and in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
